2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles under mild conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, which has become an important technique in the synthesis of pharmaceuticals and agrochemicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the pyrazole or pyridine rings.
Scientific Research Applications
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring play crucial roles in binding to target proteins and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Berotralstat: A compound with a similar trifluoromethyl-pyrazole structure used in the treatment of hereditary angioedema.
Fluazifop-butyl: An agrochemical with a trifluoromethyl-pyridine structure used as a herbicide.
Uniqueness
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-PYRIDYLMETHYL)ACETAMIDE is unique due to its combination of a trifluoromethyl group, pyrazole ring, and pyridine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15F3N4O |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-6-12(11-3-4-11)22(21-13)9-14(23)20-8-10-2-1-5-19-7-10/h1-2,5-7,11H,3-4,8-9H2,(H,20,23) |
InChI Key |
ZYFOEAGIIGHQHO-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.